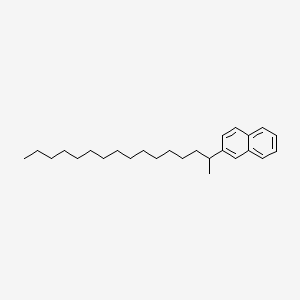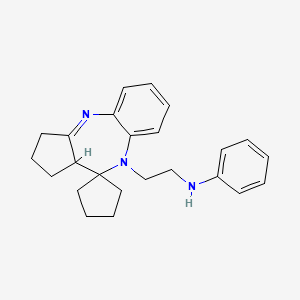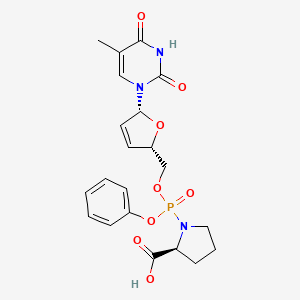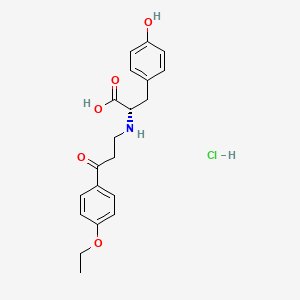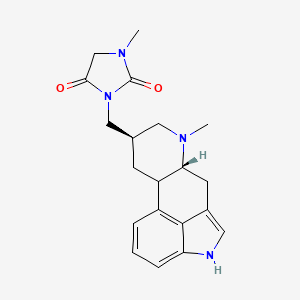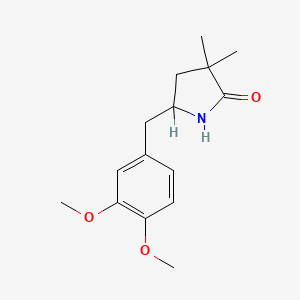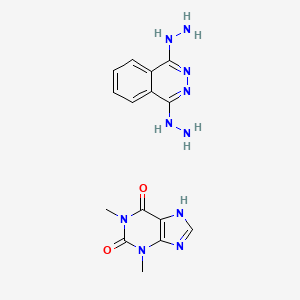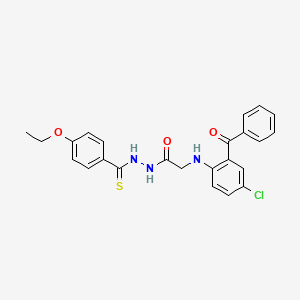![molecular formula C19H23F2NO B12721950 N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine CAS No. 781604-70-4](/img/structure/B12721950.png)
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine is a synthetic organic compound characterized by the presence of fluorophenyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-fluorophenylmethanol with a suitable base to form the corresponding alkoxide, which is then reacted with 2-chloroethylamine to yield the intermediate product. This intermediate is further reacted with butan-1-amine under controlled conditions to obtain the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-[bis(4-methoxyphenyl)methoxy]ethyl]butan-1-amine
- N-[2-[bis(4-chlorophenyl)methoxy]ethyl]butan-1-amine
- N-[2-[bis(4-bromophenyl)methoxy]ethyl]butan-1-amine
Uniqueness
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as increased stability and altered reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
781604-70-4 |
|---|---|
Formule moléculaire |
C19H23F2NO |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine |
InChI |
InChI=1S/C19H23F2NO/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16/h4-11,19,22H,2-3,12-14H2,1H3 |
Clé InChI |
KSTKTRSFMWZKTD-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



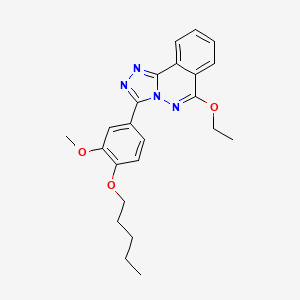
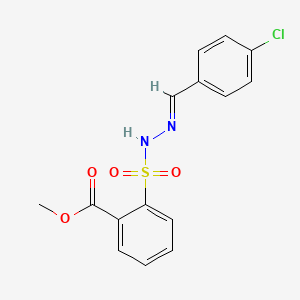
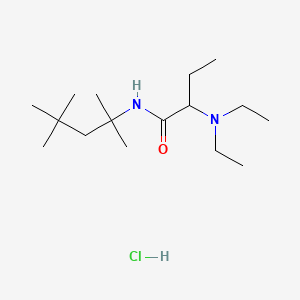
![2-[[[4-(Dimethylamino)phenyl]imino]methyl]-1-ethylquinolinium iodide](/img/structure/B12721890.png)
